molecular formula C21H20N2O2S B11970684 (2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide

(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide

Cat. No.: B11970684
M. Wt: 364.5 g/mol
InChI Key: QHEPDPVUYIZRJC-FMIVXFBMSA-N
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Description

(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzylamine with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Coupling with Methoxyphenyl Group: The thiazole intermediate is then coupled with 4-methoxybenzaldehyde through a condensation reaction, forming the methoxyphenyl-thiazole derivative.

    Formation of Propenamide Moiety: The final step involves the reaction of the methoxyphenyl-thiazole derivative with acryloyl chloride in the presence of a base to form the propenamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-propenamide: shares similarities with other thiazole derivatives such as:

Uniqueness

  • The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C21H20N2O2S/c1-15-3-5-17(6-4-15)13-19-14-22-21(26-19)23-20(24)12-9-16-7-10-18(25-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b12-9+

InChI Key

QHEPDPVUYIZRJC-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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